molecular formula C15H18N2O2 B8503904 N-cyclopropylmethyloxycarbonyltryptamine

N-cyclopropylmethyloxycarbonyltryptamine

Cat. No. B8503904
M. Wt: 258.32 g/mol
InChI Key: DVIMJDXOEHFMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylmethyloxycarbonyltryptamine is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropylmethyloxycarbonyltryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropylmethyloxycarbonyltryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-cyclopropylmethyloxycarbonyltryptamine

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

cyclopropylmethyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H18N2O2/c18-15(19-10-11-5-6-11)16-8-7-12-9-17-14-4-2-1-3-13(12)14/h1-4,9,11,17H,5-8,10H2,(H,16,18)

InChI Key

DVIMJDXOEHFMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.7 g (69.3 mmol) of carbonyldiimidazole and 5.0 g (69.3 mmol) of cyclopropylmethanol in 150 mL of THF was stirred, under nitrogen and later at room temperature for 4-5 hours or the time until the TLC (silica gel; hexane-ethylacetate, 4:1) analysis indicated a complete disappearance of cyclopropylmethanol in the mixture. To this reaction mixture, a solution of tryptamine (11.12 g, 69.3 mmol) in THF (5 mL) was added and stirred overnight. The TLC analysis indicated a complete disappearence of tryptamine. The solvent was removed and the residue was redissolved in methylene chloride (450 mL), washed with 5% HCl (4×100 mL), water, dried over MgSO4, filtered. The filtrate was swirled with 50 g of silica gel, filtered and concentracted under vacuum. The solid was crystallized from hexane-methylene chloride to furnish 13.6 g of N-cyclopropylmethyloxycarbonyltryptamine (75% yield). mp 88°-90° C.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.12 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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